molecular formula C20H15ClO2S B1417878 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid CAS No. 669701-90-0

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid

Cat. No.: B1417878
CAS No.: 669701-90-0
M. Wt: 354.8 g/mol
InChI Key: NRRWFNBGKYTBSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid is an organic compound that features a benzoic acid core substituted with a thioether linkage to a 4-chlorophenyl and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid typically involves the reaction of 2-mercaptobenzoic acid with 4-chlorobenzyl chloride and benzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or acetone. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the thioether linkage, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of the corresponding thiol or hydrocarbon.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether linkage and aromatic rings allow the compound to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)(phenyl)methyl]amino}benzoic acid
  • 2-{[(4-Chlorophenyl)(phenyl)methyl]oxy}benzoic acid
  • 2-{[(4-Chlorophenyl)(phenyl)methyl]hydroxy}benzoic acid

Uniqueness

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid is unique due to its thioether linkage, which imparts distinct chemical and biological properties compared to its amino, oxy, and hydroxy analogs. The presence of the sulfur atom in the thioether group can influence the compound’s reactivity, binding affinity, and overall stability, making it a valuable compound for various applications.

Biological Activity

2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thioether linkage and aromatic rings, which contribute to its biological activity. The presence of the 4-chlorophenyl group enhances its interaction with various molecular targets, potentially affecting enzyme activity and receptor binding.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's mechanism appears to involve disruption of microbial cell membranes and inhibition of essential enzymes, contributing to its antibacterial effects .

2. Anticancer Properties

The anticancer potential of this compound has been explored in various studies. It demonstrates cytotoxic effects on several cancer cell lines, including breast and liver cancer cells.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
MCF-725.1
HepG221.5
HeLa15.9

The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, mediated by the activation of caspases and modulation of signaling pathways .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial DNA replication and cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors, altering cellular signaling pathways that lead to apoptosis in cancer cells .

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial efficacy of the compound against a panel of pathogens. Results indicated that it significantly inhibited the growth of Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these organisms .

Case Study 2: Cancer Cell Line Evaluation

In vitro studies conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The findings suggest that this compound could be further developed as an anticancer drug candidate .

Properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO2S/c21-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)24-18-9-5-4-8-17(18)20(22)23/h1-13,19H,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRWFNBGKYTBSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=CC=CC=C3C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid
Reactant of Route 3
Reactant of Route 3
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid
Reactant of Route 4
Reactant of Route 4
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid
Reactant of Route 5
Reactant of Route 5
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid
Reactant of Route 6
Reactant of Route 6
2-{[(4-Chlorophenyl)(phenyl)methyl]thio}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.